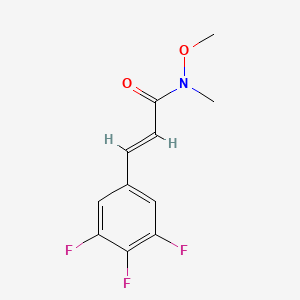

5-Bromo-N,2-dimethoxybenzamide

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .Scientific Research Applications

Tumor Imaging and Sigma-2 Receptor Targeting

5-Bromo-N,2-dimethoxybenzamide has been explored for its potential in tumor imaging and targeting sigma-2 receptors, which are upregulated in proliferating tumor cells. A study synthesized two 76Br-radiolabeled compounds with high affinity and selectivity for the sigma-2 receptor. These compounds, including 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, demonstrated significant uptake in tumor tissues, suggesting their potential as PET radiotracers for imaging solid tumors. The synthesized compounds were able to identify EMT-6 breast tumors in vivo, with one compound showing higher tumor-to-normal tissue ratios compared to both the other synthesized compound and 18F-FLT, a known imaging agent. This study highlights the utility of this compound derivatives in the development of novel diagnostic tools for cancer detection and imaging (Rowland et al., 2006).

Synthesis and Evaluation of Sigma-2 Selective Ligands

Another area of research involves the synthesis and evaluation of tetrahydroisoquinolines with pendent aromatics as sigma-2 selective ligands. 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide is identified as a potent and selective ligand for sigma-2 receptors, suitable for further development. The study synthesized a series of analogues to assess their binding affinity and selectivity, finding some to be among the most active and selective sigma-2 ligands. This research underscores the potential of this compound derivatives in the development of targeted therapies and diagnostic agents for conditions associated with sigma-2 receptors, such as cancer and neurological diseases (Ashford et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-Bromo-N,2-dimethoxybenzamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.

Mode of Action

This compound interacts with the α-glucosidase enzyme, inhibiting its activity

Biochemical Pathways

By inhibiting the α-glucosidase enzyme, this compound affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of complex sugars, which can have downstream effects on glucose metabolism and energy production in the body.

Result of Action

The inhibition of α-glucosidase by this compound can lead to a decrease in the breakdown and absorption of carbohydrates. This can result in lower blood glucose levels, which may be beneficial in the management of conditions like diabetes .

properties

IUPAC Name |

5-bromo-N,2-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-4-3-6(10)5-7(8)9(12)11-14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTNPXOXKVPMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B1448510.png)

![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)

![2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride](/img/structure/B1448529.png)

![tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448531.png)